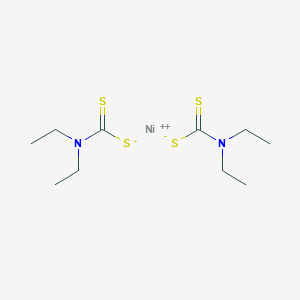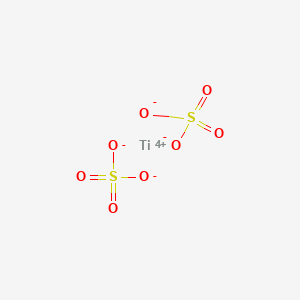![molecular formula C15H14S B083898 Benzene, 1,1'-[(methylthio)ethenylidene]bis- CAS No. 15096-10-3](/img/structure/B83898.png)
Benzene, 1,1'-[(methylthio)ethenylidene]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1'-[(methylthio)ethenylidene]bis- is a chemical compound that is commonly used in scientific research. It is also known as MTEB, and its molecular formula is C12H12S2. MTEB is a yellowish liquid that is soluble in organic solvents such as chloroform and toluene. This compound has various applications in the field of chemistry, biology, and medicine.
Wirkmechanismus
The mechanism of action of MTEB is not fully understood. However, studies have shown that MTEB can induce oxidative stress in cells, leading to the activation of various signaling pathways. This, in turn, can lead to apoptosis in cancer cells. MTEB has also been shown to inhibit the activity of certain enzymes, which can contribute to its anticancer properties.
Biochemical and Physiological Effects:
MTEB has been shown to have various biochemical and physiological effects. In vitro studies have shown that MTEB can induce apoptosis in cancer cells, while leaving normal cells unaffected. MTEB has also been shown to inhibit the growth of certain types of bacteria and fungi. However, the toxicity of MTEB is a concern, as it can cause damage to the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MTEB in lab experiments is its ability to selectively induce apoptosis in cancer cells. This makes it a promising candidate for cancer therapy. However, the toxicity of MTEB is a limitation, as it can cause damage to normal cells as well. In addition, the synthesis of MTEB is a multi-step process, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for research on MTEB. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of the mechanisms of action of MTEB, particularly its ability to selectively induce apoptosis in cancer cells. Additionally, further studies are needed to determine the toxicity of MTEB and its potential use as an anticancer agent in vivo.
In conclusion, Benzene, 1,1'-[(methylthio)ethenylidene]bis- is a chemical compound that has various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While MTEB has shown promise as an anticancer agent, further research is needed to fully understand its mechanisms of action and potential toxicity.
Synthesemethoden
The synthesis of MTEB is a multi-step process that involves the reaction of several chemical compounds. One of the most common methods of synthesizing MTEB is by reacting 2-chloroethyl methyl sulfide with acetylene. This reaction produces MTEB along with other by-products. The purity of MTEB can be improved by using various purification techniques such as distillation, recrystallization, and chromatography.
Wissenschaftliche Forschungsanwendungen
MTEB has various applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of sulfur-containing compounds. MTEB is also used as a crosslinking agent for polymers and as a stabilizer for emulsions. In addition, MTEB has been studied for its potential use as an anticancer agent. Studies have shown that MTEB can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
15096-10-3 |
|---|---|
Produktname |
Benzene, 1,1'-[(methylthio)ethenylidene]bis- |
Molekularformel |
C15H14S |
Molekulargewicht |
226.3 g/mol |
IUPAC-Name |
(2-methylsulfanyl-1-phenylethenyl)benzene |
InChI |
InChI=1S/C15H14S/c1-16-12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI-Schlüssel |
GKRXIURAUNDFJH-UHFFFAOYSA-N |
SMILES |
CSC=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CSC=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



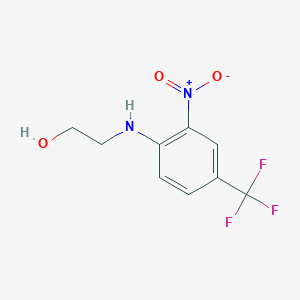
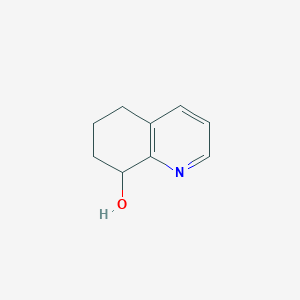
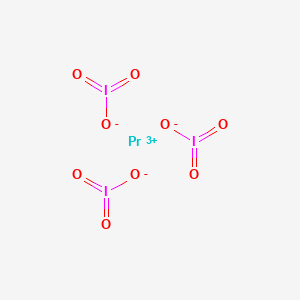
![1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-](/img/structure/B83822.png)
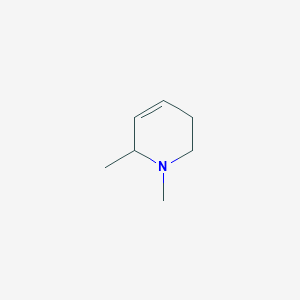
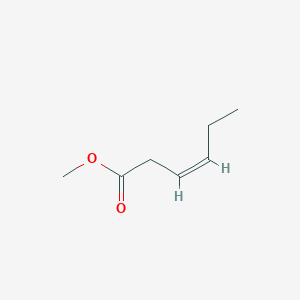
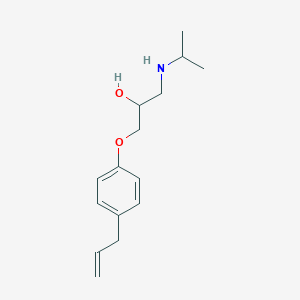
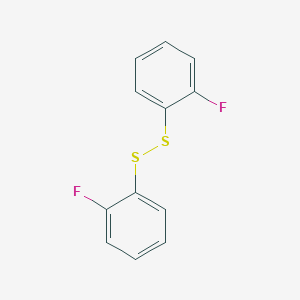
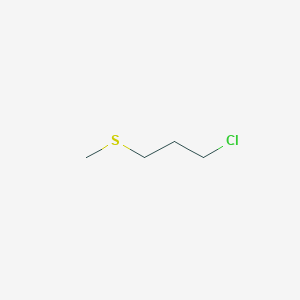
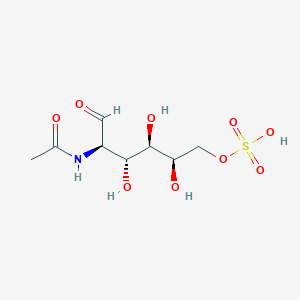
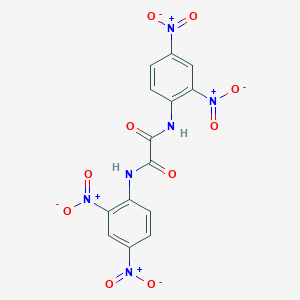
![[1,2,5]Oxadiazolo[3,4-d]pyrimidine](/img/structure/B83834.png)
